molecular formula C6H11NO B6599843 1-Azaspiro[3.3]heptan-6-ol CAS No. 1819983-19-1

1-Azaspiro[3.3]heptan-6-ol

Cat. No.: B6599843
CAS No.: 1819983-19-1
M. Wt: 113.16 g/mol
InChI Key: QQIZPINZVQELRS-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptan-6-ol is a unique spirocyclic compound characterized by a spiro-connected azetidine and cyclobutane ring system. This compound has garnered significant interest due to its potential applications in medicinal chemistry and drug design. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

The synthesis of 1-Azaspiro[3.3]heptan-6-ol typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields this compound . Industrial production methods often focus on optimizing these steps to achieve high yields and purity, with scalable approaches being developed to facilitate large-scale synthesis .

Chemical Reactions Analysis

1-Azaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include alane for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Azaspiro[3.3]heptan-6-ol exerts its effects is primarily related to its ability to mimic the piperidine ring, a common structural motif in many bioactive compounds. This mimicry allows it to interact with similar molecular targets and pathways, potentially modulating biological activities in a manner analogous to piperidine-containing compounds . The specific molecular targets and pathways involved depend on the context of its application, whether in drug design or other research areas.

Comparison with Similar Compounds

1-Azaspiro[3.3]heptan-6-ol can be compared to other spirocyclic compounds such as 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane. While all these compounds share a spirocyclic core, this compound is unique due to its specific ring structure and functional groups . This uniqueness imparts distinct physicochemical properties and reactivity, making it a valuable scaffold for diverse applications.

Similar compounds include:

Biological Activity

1-Azaspiro[3.3]heptan-6-ol is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.

Overview of this compound

This compound is characterized by a spiro-connected azetidine and cyclobutane ring system. Its molecular formula is C8H13NC_8H_{13}N with a molecular weight of approximately 149.20 g/mol. The compound is often explored as a bioisostere of piperidine, which allows it to mimic the pharmacological properties of piperidine derivatives while potentially offering improved safety profiles and efficacy in drug applications.

Synthesis

The synthesis of this compound typically involves multi-step processes, including:

  • Thermal [2+2] Cycloaddition : This method uses endocyclic alkenes and isocyanates to form spirocyclic β-lactams.
  • Reduction : The β-lactam ring can be reduced using alane to yield this compound .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets similarly to piperidine-based compounds. This interaction may modulate biological pathways, influencing pharmacological effects such as analgesia or sedation.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Receptor Binding : Studies have shown that this compound can bind to various receptors, potentially influencing neurotransmitter systems similar to piperidine derivatives.
  • Pharmacokinetics : Modifications to the azaspiro framework can enhance pharmacokinetic properties, making it a candidate for drug development in anesthetics and other therapeutic areas .

Case Studies

  • Study on Analgesic Properties : A study demonstrated that derivatives of this compound exhibited analgesic effects in animal models, suggesting potential applications in pain management.
  • Neuropharmacological Research : Another investigation focused on the compound's interaction with serotonin receptors, showing promise for developing treatments for mood disorders.

Comparison with Similar Compounds

This compound can be compared with other spirocyclic compounds such as:

Compound NameCAS NumberStructural FeaturesUnique Properties
2-Azaspiro[3.3]heptane1630907-10-6Contains an additional nitrogen atomPotentially different pharmacological activity
6-Difluoromethyl-2-azaspiro[3.3]heptane2250242-34-1Fluorinated variant affecting lipophilicityMay exhibit enhanced receptor selectivity
Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate2378502-06-6Carbamate derivative providing stabilityUseful for evaluating metabolic pathways

Properties

IUPAC Name

1-azaspiro[3.3]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-3-6(4-5)1-2-7-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIZPINZVQELRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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